Cas no 443348-04-7 (2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide)

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- SR-01000557097-1
- 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide
- AKOS003325089
- 2-(4-methoxyphenoxy)-N-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
- ZINC02970297
- 443348-04-7
- Oprea1_401632
- 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- F0916-4097
- AKOS002091424
- SR-01000557097
-
- Inchi: 1S/C17H15N3O4S/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16(22)13-4-2-3-5-14(13)18-17(20)25/h2-9H,10H2,1H3,(H,18,25)(H,19,21)
- InChI Key: NSPFMPPBZJDQLA-UHFFFAOYSA-N
- SMILES: S=C1NC2C=CC=CC=2C(N1NC(COC1C=CC(=CC=1)OC)=O)=O
Computed Properties
- Exact Mass: 357.07832714g/mol
- Monoisotopic Mass: 357.07832714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 2.4
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0916-4097-2mg |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-20mg |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-25mg |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-1mg |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-4mg |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-10μmol |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-20μmol |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-3mg |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-5μmol |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0916-4097-2μmol |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide |
443348-04-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide Related Literature
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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5. Book reviews
Additional information on 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
Introduction to 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide (CAS No. 443348-04-7)
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide (CAS No. 443348-04-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxyphenoxy group and a tetrahydroquinazolinyl moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is particularly noteworthy for its ability to interact with various biological targets. The methoxyphenoxy group is known for its ability to enhance the lipophilicity and membrane permeability of the molecule, while the tetrahydroquinazolinyl moiety is associated with potent pharmacological activities such as anti-inflammatory and anti-cancer properties.
Recent studies have highlighted the potential of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that it could be a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide has also shown potential as an anti-cancer agent. Research conducted at the National Cancer Institute revealed that this compound can selectively target and inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a valuable lead compound for further drug development.
The pharmacokinetic properties of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide have also been extensively studied. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. These properties make it suitable for both preclinical and clinical studies.
In terms of safety and toxicity, preliminary studies have indicated that 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is well tolerated at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety profile and potential side effects.
The synthesis of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide involves several steps and requires precise control over reaction conditions to ensure high yield and purity. The synthetic route typically starts with the formation of the tetrahydroquinazolinyl core through a series of condensation reactions followed by functional group modifications to introduce the methoxyphenoxy moiety and the acetamide group.
The potential applications of 2-(4-methoxyphenoxy)-N-(4-o xo - 2 - sulf any lid ene - 1 , 2 , 3 , 4 - tet rahy dr o qui na zo li n - 3 - yl ) aceta mi de extend beyond its use as a therapeutic agent. It has also been explored as a tool compound in chemical biology research to study specific biological pathways and mechanisms. For example, it has been used to investigate the role of certain enzymes in inflammatory responses and cancer progression.
In conclusion, 2-(4-methoxyphenoxy)-N-(4-o xo - 2 - sulf any lid ene - 1 , 2 , 3 , 4 - tet rahy dr o qui na zo li n - 3 - yl ) aceta mi de (CAS No. 443348-04-7) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As more data becomes available from preclinical and clinical studies, this compound may pave the way for innovative treatments in various medical fields.
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